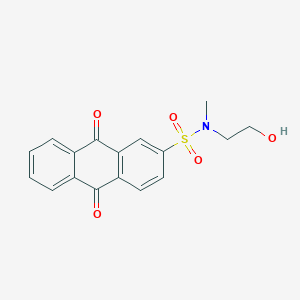
N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an organic compound with a complex structure that includes an anthracene core, a sulfonamide group, and hydroxyethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of anthracene to form anthracene-2-sulfonic acid. This intermediate is then subjected to a series of reactions including nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the reaction of the intermediate with N-methyl-ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, while the anthracene core provides a rigid framework that can enhance binding affinity. The hydroxyethyl and methyl groups may also contribute to the compound’s overall activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)phthalimide: Used in the synthesis of purine acyclic nucleosides and as a precursor for chloromethyl ethers.
N-(2-hydroxyethyl)ethylenediamine: An important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners.
N-(2-hydroxyethyl)aniline: Used in the synthesis of electrochemically active polymers.
Uniqueness
N-(2-hydroxyethyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of an anthracene core with a sulfonamide group and hydroxyethyl and methyl substituents. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with molecular targets and making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-18(8-9-19)24(22,23)11-6-7-14-15(10-11)17(21)13-5-3-2-4-12(13)16(14)20/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNVBKPSRSEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
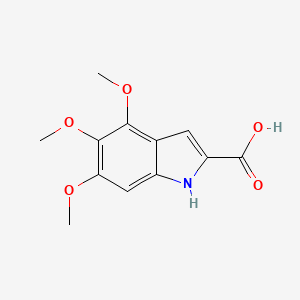
![N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2484960.png)
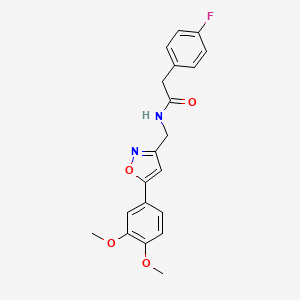
![3-(1H-pyrazol-1-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2484965.png)
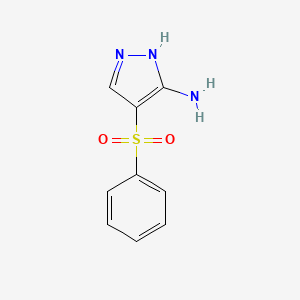
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2484974.png)
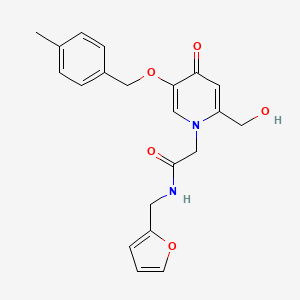

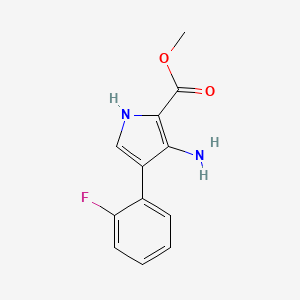
![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2484978.png)
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
